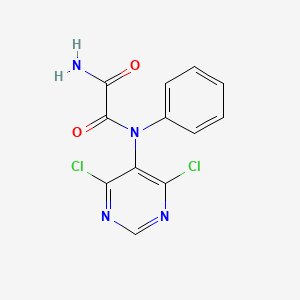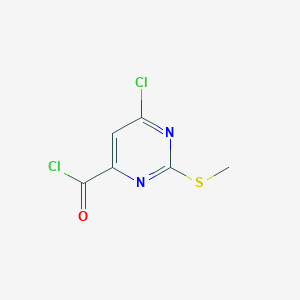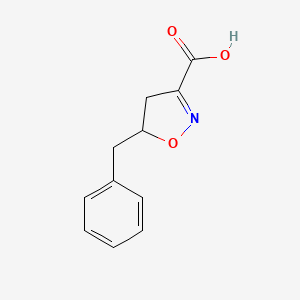
N1-(4,6-Dichloropyrimidin-5-yl)-N1-phenyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4,6-Dichloropyrimidin-5-yl)-N1-phenyloxalamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and an oxalamide group attached to a phenyl ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4,6-Dichloropyrimidin-5-yl)-N1-phenyloxalamide typically involves multiple steps. One common method starts with the cyclization of an aminomalonic ester with guanidine or its salt in the presence of a base to produce 2,5-diamino-4,6-dihydroxypyrimidine. This intermediate is then chlorinated using a chlorinating agent to yield 4,6-dichloropyrimidine. Finally, the 4,6-dichloropyrimidine is reacted with an oxalamide derivative to form this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N1-(4,6-Dichloropyrimidin-5-yl)-N1-phenyloxalamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides.
Aplicaciones Científicas De Investigación
N1-(4,6-Dichloropyrimidin-5-yl)-N1-phenyloxalamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms involving pyrimidine derivatives.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of N1-(4,6-Dichloropyrimidin-5-yl)-N1-phenyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The chlorine atoms on the pyrimidine ring enhance its binding affinity to these targets, leading to the modulation of various biochemical pathways . The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide: This compound is structurally similar and is used in the synthesis of antiviral nucleotide derivatives.
4,6-Dichloropyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
Uniqueness
N1-(4,6-Dichloropyrimidin-5-yl)-N1-phenyloxalamide is unique due to its specific substitution pattern and the presence of the oxalamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound in the synthesis of novel pharmaceuticals and other bioactive molecules.
Propiedades
Fórmula molecular |
C12H8Cl2N4O2 |
|---|---|
Peso molecular |
311.12 g/mol |
Nombre IUPAC |
N'-(4,6-dichloropyrimidin-5-yl)-N'-phenyloxamide |
InChI |
InChI=1S/C12H8Cl2N4O2/c13-9-8(10(14)17-6-16-9)18(12(20)11(15)19)7-4-2-1-3-5-7/h1-6H,(H2,15,19) |
Clave InChI |
FQAFMGWHDKKRJW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=C(N=CN=C2Cl)Cl)C(=O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12912963.png)

![2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12912983.png)


![2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B12912998.png)


![5-[([1,1'-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12913024.png)


